molecular formula C9H9ClO B8796711 2-Chloro-1-(3-methylphenyl)ethanone

2-Chloro-1-(3-methylphenyl)ethanone

Cat. No.: B8796711
M. Wt: 168.62 g/mol
InChI Key: NEONXKZDDPNEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3-methylphenyl)ethanone (CAS: 21886-54-4) is a chlorinated acetophenone derivative with the molecular formula C₉H₉ClO and a molecular weight of 168.59 g/mol. Structurally, it consists of an ethanone backbone with a chlorine atom at the α-carbon and a 3-methylphenyl group attached to the ketone. The meta-methyl substituent on the aromatic ring introduces steric and electronic effects that influence its reactivity and physical properties. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals .

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-1-(3-methylphenyl)ethanone

InChI

InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3

InChI Key

NEONXKZDDPNEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3’-methylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-3’-methylacetophenone may involve similar Friedel-Crafts acylation reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 2-chloro-3’-methylbenzoic acid.

    Reduction: Formation of 2-chloro-3’-methylbenzyl alcohol.

    Substitution: Formation of various substituted acetophenone derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3’-methylacetophenone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3’-methylacetophenone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the methyl group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table and analysis highlight key differences between 2-Chloro-1-(3-methylphenyl)ethanone and its analogues, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-methylphenyl C₉H₉ClO 168.59 Base compound; synthetic intermediate
2-Chloro-1-(4-methylphenyl)ethanone 4-methylphenyl (p-tolyl) C₉H₉ClO 168.59 Higher reactivity in Darzens condensation due to para-substitution
2-Chloro-1-(3-fluorophenyl)ethanone 3-fluorophenyl C₈H₆ClFO 172.58 Electron-withdrawing fluorine enhances electrophilicity
2-Chloro-1-(3-hydroxyphenyl)ethanone 3-hydroxyphenyl C₈H₇ClO₂ 170.59 Increased α-H acidity; hydrogen bonding
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 2,5-dimethoxyphenyl C₁₀H₁₁ClO₃ 214.65 High melting point (88–90°C); methoxy groups alter solubility
2-Chloro-1-(3-methyl-2-thienyl)ethanone 3-methylthienyl C₇H₇ClOS 174.65 Thiophene ring modifies aromaticity and stability

Key Comparisons

Substituent Position Effects: Meta vs. In Darzens condensations, para-substituted derivatives (e.g., 4-methyl, 4-methoxy) exhibit higher stereoselectivity due to reduced steric interference . Electron-Donating vs. Electron-Withdrawing Groups: The 3-methyl group is electron-donating, slightly deactivating the aromatic ring. In contrast, the 3-fluoro substituent (electron-withdrawing) increases the ketone's electrophilicity, enhancing reactivity in SN2 reactions .

Functional Group Influence: Hydroxyl Group: 2-Chloro-1-(3-hydroxyphenyl)ethanone forms hydrogen bonds, increasing solubility in polar solvents. The hydroxyl group also acidifies the α-hydrogen, facilitating enolate formation in base-catalyzed reactions . Methoxy Groups: The 2,5-dimethoxy derivative (melting point: 88–90°C) has a rigid structure due to methoxy substituents, contrasting with the lower polarity of the 3-methyl compound .

Heterocyclic Analogues: Thienyl vs. Phenyl: Replacing the phenyl ring with a thiophene (as in 2-Chloro-1-(3-methyl-2-thienyl)ethanone) introduces sulfur, altering electronic properties and enabling participation in unique cyclization reactions . Indole Derivatives: Complex structures like 2-Chloro-1-[2-(3-chlorophenyl)-1H-indol-3-yl]ethanone (C₁₆H₁₁Cl₂NO) exhibit biological activity, highlighting the role of aromatic substituents in drug design .

Synthetic Applications: The target compound is synthesized via reactions involving chloroacetyl chloride and aromatic precursors, similar to methods used for 2-chloro-1-(7-methoxyindol-3-yl)ethanone (23% yield under pressurized conditions) . Asymmetric reduction of 2-Chloro-1-(3-chlorophenyl)ethanone (a halogenated analogue) demonstrates how substituents affect enantioselectivity in biocatalytic processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.